![molecular formula C22H26ClN5O2 B2831405 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide CAS No. 922056-51-7](/img/structure/B2831405.png)
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a chlorobenzyl group and a cyclohexylacetamide moiety. These structural elements contribute to its biological activity and make it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often starts with the condensation of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the Cyclohexylacetamide Moiety: This step involves the reaction of the intermediate with cyclohexylacetic acid or its derivatives, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylacetamide moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially converting the oxo group to a hydroxyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of cyclohexylacetone or cyclohexylacetic acid.
Reduction: Formation of hydroxyl derivatives of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound's structure may allow it to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Antimicrobial Properties
Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated antibacterial and antifungal activities. For instance, derivatives have been reported to be effective against Gram-positive and Gram-negative bacteria, as well as fungi . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymatic pathways.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are common among pyrazolo derivatives. These effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
Neuroprotective Activity
Emerging studies suggest that compounds similar to N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide may offer neuroprotective benefits. They could potentially mitigate neurodegenerative diseases by reducing oxidative stress or modulating neurotransmitter levels .
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazolo derivatives and evaluated their cytotoxic effects on various cancer cell lines. One derivative showed IC50 values lower than conventional chemotherapeutics, indicating superior efficacy against resistant cancer strains.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antibacterial activity of several pyrazolo compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the structure significantly enhanced antimicrobial potency, with some compounds demonstrating MIC values lower than those of standard antibiotics .
Wirkmechanismus
The mechanism of action of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide involves its interaction with molecular targets such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-chlorobenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-chlorobenzyl)-N-pentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
Compared to these similar compounds, N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide features a cyclohexylacetamide moiety, which may enhance its binding affinity and specificity towards certain biological targets. This structural difference can result in distinct pharmacokinetic and pharmacodynamic properties, making it a unique candidate for further research and development.
Biologische Aktivität
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide is a complex compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits significant biological activity due to its unique structural features, which include a chlorobenzyl substituent and a cyclohexylacetamide moiety. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C19H24ClN5O, with a molecular weight of approximately 367.88 g/mol. The presence of various functional groups such as amides and carbonyls suggests potential sites for biological interaction and reactivity.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Anticonvulsant Activity : Similar compounds within the pyrazolo[3,4-d]pyrimidine family have demonstrated anticonvulsant properties. For instance, derivatives with similar structural features have shown significant efficacy in models of maximal electroshock seizure (MES), indicating potential for treating epilepsy .
- Antidepressant and Anxiolytic Effects : Research indicates that certain benzyl-substituted pyrazolo derivatives exhibit antidepressant and anxiolytic activities. The 4-chloro and 3,4-dichlorobenzyl compounds have been noted to possess low effective doses for these activities, suggesting that this compound may similarly influence mood regulation .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS). This mechanism is crucial for the anticonvulsant effects observed in related pyrazolo derivatives .
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in neurotransmitter metabolism or signaling pathways, contributing to their pharmacological profile .
Research Findings and Case Studies
Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
Eigenschaften
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O2/c23-18-8-6-17(7-9-18)14-27-15-25-21-19(22(27)30)13-26-28(21)11-10-24-20(29)12-16-4-2-1-3-5-16/h6-9,13,15-16H,1-5,10-12,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGZLWJKHCHFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.